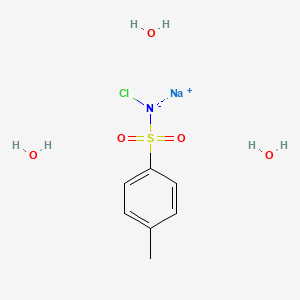

Chloramine-T hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chloramine-T hydrate is the stable, trihydrate sodium salt of N-chloro-p-toluenesulfonamide, presenting as a white crystalline solid. [3] It is recognized as a versatile and mild oxidizing agent, disinfectant, and a source of electrophilic chlorine and nitrogen anions for organic synthesis. [11, 23] Its utility stems from a combination of moderate reactivity, good water solubility, and superior solid-state stability compared to many other chlorinating agents, making it a reliable choice for applications in analytical chemistry, pharmaceutical synthesis, and disinfection protocols. [1, 26]

References

- [11] Sowmya, P. T., Rai, K. M. L., & Sudhir, A. (2021). Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. ChemistrySelect, 6(37), 10049-10072.

- [26] Jennings, V. J. (1966). Analytical Applications of Chloramine-T. C R C Critical Reviews in Analytical Chemistry, 3(4), 407-440.

Substituting Chloramine-T hydrate with seemingly similar alternatives introduces significant process risks. Aqueous sodium hypochlorite (bleach), a common inorganic substitute, is notoriously unstable, requiring frequent standardization for quantitative work and forming potentially carcinogenic by-products like trihalomethanes. [4, 27] The anhydrous form of Chloramine-T is more sensitive and can explode on heating, while the hydrate form is a more stable solid. [2] Other organic reagents like Dichloramine-T possess a much higher oxidizing potential, leading to a loss of selectivity and control in sensitive synthetic transformations. [9] This lack of interchangeability means that specifying the stable trihydrate form is critical for ensuring reproducibility, safety, and performance in controlled laboratory and industrial workflows.

Superior Solution Stability for Prolonged Disinfectant Efficacy vs. Sodium Hypochlorite

Chloramine-T provides a more stable and persistent disinfectant residual compared to sodium hypochlorite (bleach). In hot water, the half-life of monochloramine (the active species from Chloramine-T) is approximately 200 hours, which is about 10 times longer than that of hypochlorite. [7] This prolonged activity is due to its lower reactivity, which reduces premature consumption by organic matter or system materials. [7] The CDC also notes that chlorine-releasing compounds like Chloramine-T retain chlorine longer, exerting a more prolonged bactericidal effect than hypochlorites. [12]

| Evidence Dimension | Disinfectant Half-Life in Hot Water |

| Target Compound Data | ~200 hours (as monochloramine) |

| Comparator Or Baseline | Sodium Hypochlorite (~20 hours) |

| Quantified Difference | Approximately 10x longer half-life |

| Conditions | Hot water disinfection systems |

For applications requiring a long-lasting disinfectant residual, such as in water distribution systems or formulated sanitizers, this compound offers significantly better stability and lower maintenance than bleach.

Solid-State Stability Enables Use as a Reliable Analytical Standard

Chloramine-T hydrate is a stable, crystalline solid that can be used as a primary standard in analytical chemistry, particularly in iodometric titrations. [26] Its solid form decomposes very slowly, with one report noting only a 0.1% loss of effective chlorine over one year. [8] This contrasts sharply with sodium hypochlorite solutions, which are unstable and must be frequently standardized before use as a titrant. [27] The use of Chloramine-T hydrate as a weighable standard simplifies workflows and improves the accuracy of quantitative analyses by eliminating the need for constant re-calibration of the reagent.

| Evidence Dimension | Reagent Form and Stability |

| Target Compound Data | Stable, weighable crystalline solid; ~0.1% active chlorine loss/year |

| Comparator Or Baseline | Sodium Hypochlorite: Unstable aqueous solution requiring frequent standardization |

| Quantified Difference | Qualitatively superior stability and handling for analytical use |

| Conditions | Standard laboratory storage and use as a titrimetric reagent |

For quantitative labs, procuring this stable solid eliminates the labor, time, and material costs associated with the frequent re-standardization required for unstable liquid bleach solutions.

Lower Oxidizing Potential for Higher Selectivity in Synthesis vs. Hypochlorite

Chloramine-T functions as a mild oxidizing agent, which is critical for selective transformations in organic synthesis. [9] Its oxidizing potential is significantly lower than that of free chlorine from sodium hypochlorite, which is a stronger, less specific oxidant. [17] This difference is crucial in reactions like the oxidation of sulfides; while strong oxidants can easily lead to over-oxidation to the sulfone, Chloramine-T allows for controlled oxidation to the sulfoxide. [20] For example, the pH-dependent oxidation of H₂S with Chloramine-T can be controlled to yield either sulfur or sulfate, a level of control not as readily achievable with less stable, more aggressive reagents like hypochlorite. [16]

| Evidence Dimension | Oxidation-Reduction Potential (ORP) |

| Target Compound Data | Lower ORP (milder oxidant) |

| Comparator Or Baseline | Sodium Hypochlorite / Free Chlorine (Higher ORP, stronger oxidant) |

| Quantified Difference | Qualitatively lower potential leading to higher reaction selectivity |

| Conditions | Aqueous and organic synthesis reaction media |

This compound is the appropriate choice for synthetic routes where chemoselectivity is paramount, preventing over-oxidation and improving the yield of the desired intermediate product.

Quantitative Analytical Titrations

Due to its high solid-state stability, Chloramine-T hydrate is the specified reagent for preparing standard solutions in iodometry and other redox titrations, where the instability of sodium hypochlorite solutions would compromise accuracy and reproducibility. [26]

Selective Oxidation in Pharmaceutical Synthesis

This compound is selected for multi-step organic syntheses where a mild oxidant is required to prevent over-oxidation of sensitive functional groups. Its controlled reactivity is essential for producing intermediates like sulfoxides or for synthesizing heterocyclic compounds without generating unwanted by-products. [11, 20]

Formulation of Stable Disinfectants and Biocides

The superior solution stability of Chloramine-T hydrate makes it the preferred active ingredient for disinfectants that require a long shelf life and prolonged antimicrobial action, such as in surface sanitizers, water treatment tablets, and veterinary hygiene products. [7, 12]

Protein and Peptide Radio-Iodination

In biochemical workflows, Chloramine-T is used as a mild oxidant to facilitate the labeling of peptides and proteins with radioiodine isotopes. Its moderate reactivity enables the efficient oxidation of iodide to iodine monochloride without causing significant damage to the protein structure. [8]

References

- [7] Chemical stability and disinfectant power. Monoclorammina.

- [8] Chloramine-T. Ataman Chemical.

- [11] Sowmya, P. T., Rai, K. M. L., & Sudhir, A. (2021). Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. ChemistrySelect, 6(37), 10049-10072.

- [12] Guideline for Disinfection and Sterilization in Healthcare Facilities (2008). Centers for Disease Control and Prevention.

- [20] Chloramine-T. Wikipedia.

- [26] Jennings, V. J. (1966). Analytical Applications of Chloramine-T. C R C Critical Reviews in Analytical Chemistry, 3(4), 407-440.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 93 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 92 of 93 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (95.65%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Reaction of ammonia and paratoluene-sulfochloride under pressure. The latter is reacted with sodium hypochlorite in presence of an alkali and the chloramine produced by crystallization. /Trihydrate/

General Manufacturing Information

Tosylchloramide sodium is an organic chlorine compound with an available chlorine content of 28-30% and is intended for use in fish farming for prevention and control of bacterial gill disease. Recommended treatment schedules are as follows: 10 mg/L in water of flow-through basin for one hour for preventive purposes, which may be repeated every 15-30 days; 10 mg/L in water of flow-through basin for one hour for therapeutic purposes, which may be repeated up to 3 times within one week.

Tosylchloramide sodium is intended for teat and udder disinfection to prevent udder disease in lactating cows. To obtain effective concentrations at least 50 to 100 mg active chlorine/L solution are required. This is achieved if a 0.3% tosylchloramide solution is used. The teats of lactating cows are dipped in the solution after each milking throughout the lactation period and in nonlactating cows once daily. According to prescription 0.5 ml of the solution ready for application (3 mg/ml) should be used for each teat, i.e. 6 mg/animal.

Analytic Laboratory Methods

GLC METHOD FOR DETERMINATION IN MILK, ICE CREAM, WHOLE EGGS, MECHANICALLY DEBONED POULTRY MEAT & CROQUETTES PRESENTED. DRIED & CONCENTRATED EXTRACT IS SUBJECTED TO GLC USING FLAME IONIZATION DETECTOR. METHOD CAPABLE OF DETECTING 1 PPM & AVG RECOVERY IS 80%.

DETECTION LIMIT OF SCANNING PROCEDURE WAS 0.5 MUG P-TSA/SPOT, CORRESPONDING TO CONCN OF 4 MG/KG SAMPLE. AVG RECOVERY WAS 88 +/- 3% FOR 10 ICE CREAM SAMPLES SPIKED WITH 10-55 MG/KG CHLORAMINE.

Storage Conditions

Interactions

Stability Shelf Life

Loses water on drying. /Trihydrate/